molecular formula C10H7ClN4O3S B11660012 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B11660012
M. Wt: 298.71 g/mol
InChI Key: ZCZOWSKEYVWAAB-UHFFFAOYSA-N
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Description

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzamide ring can be substituted by nucleophiles such as amines or thiols under basic conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The thiadiazole ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions include substituted benzamides, amino derivatives, and oxidized thiadiazole compounds .

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microbial cells, such as proteins and nucleic acids. This inhibition disrupts the normal functioning of the microbial cells, leading to their death .

In terms of its anticancer properties, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting the activity of enzymes involved in cell proliferation .

Comparison with Similar Compounds

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can be compared with other thiadiazole derivatives, such as:

    4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide: This compound has similar structural features but differs in the substituent on the benzamide ring.

    2,5-disubstituted-1,3,4-thiadiazoles:

Properties

Molecular Formula

C10H7ClN4O3S

Molecular Weight

298.71 g/mol

IUPAC Name

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

InChI

InChI=1S/C10H7ClN4O3S/c1-5-13-14-10(19-5)12-9(16)7-3-2-6(11)4-8(7)15(17)18/h2-4H,1H3,(H,12,14,16)

InChI Key

ZCZOWSKEYVWAAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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